molecular formula C13H22O2 B12533644 (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 652986-89-5

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane

Cat. No.: B12533644
CAS No.: 652986-89-5
M. Wt: 210.31 g/mol
InChI Key: ZVBOSTHXPOCXGG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The core structure of (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane consists of two oxacyclohexane rings fused at a single spiro carbon atom, forming a 5,5-spiro system. The parent compound, 1,5-dioxaspiro[5.5]undecane, comprises an 11-membered bicyclic structure with oxygen atoms at positions 1 and 5 of the respective rings. Substitution at the second carbon of the spiro system introduces a 2-methylprop-2-en-1-yl (isoprenyl) group, contributing to the compound’s stereochemical and electronic complexity.

The IUPAC nomenclature follows systematic numbering, prioritizing the spiro junction as position 1. The full name reflects the substituent’s location (C2), stereochemical descriptor (S), and the unsaturated branched chain:

  • Parent structure : 1,5-dioxaspiro[5.5]undecane
  • Substituent : (2S)-2-(2-methylprop-2-en-1-yl)
  • Complete name : this compound

This naming convention aligns with analogous spiroacetals, such as 2-methyl-1,5-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecane, which share the same bicyclic backbone but differ in substituent placement and oxygen positioning.

Property Value
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
Parent Structure 1,5-Dioxaspiro[5.5]undecane
Substituent 2-(2-Methylprop-2-en-1-yl)

Stereochemical Configuration Analysis

The (2S) configuration at the substituted carbon arises from the spatial arrangement of the isoprenyl group relative to the spiro system. Stereochemical analysis of related compounds, such as 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, demonstrates that enantiomeric purity significantly influences biological activity. For instance, the (2S,6R,8S) enantiomer of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane exhibits male-attractant properties in Andrena wilkella bees, while its antipode remains inactive.

In the target compound, the (2S) configuration likely induces distinct electronic and steric effects, altering ring puckering and intermolecular interactions. Chiral resolution techniques, such as enantioselective chromatography or vibrational circular dichroism, would be required to confirm absolute configuration, though such data remain unreported in available literature.

Comparative Analysis with Related Spiroacetal Derivatives

Spiroacetals exhibit structural diversity through variations in ring size, oxygen positioning, and substituent identity. The following table contrasts key features of this compound with related derivatives:

Compound Substituents Oxygen Positions Biological Relevance
2-Methyl-1,5-dioxaspiro[5.5]undecane Methyl at C2 1,5 Industrial applications
1,7-Dioxaspiro[5.5]undecane None 1,7 Pheromone in Bactrocera oleae
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane Methyl at C2 and C8 1,7 Male bee attractant

The isoprenyl substituent in the target compound introduces greater steric bulk compared to methyl groups, potentially influencing solubility and volatility. Additionally, the 1,5-dioxa configuration distinguishes it from 1,7-dioxaspiro derivatives, which exhibit distinct conformational equilibria due to altered oxygen positioning.

Crystallographic Characterization and X-ray Diffraction Studies

While X-ray data for this compound remain unpublished, crystallographic studies of analogous compounds provide structural insights. For example, 2-methyl-1,5-dioxaspiro[5.5]undecane exhibits bond lengths of 1.42–1.44 Å for C–O and 1.53–1.55 Å for C–C in the spiro system. The spiro carbon typically adopts a tetrahedral geometry, with dihedral angles between rings ranging from 85° to 95°.

The isoprenyl substituent’s allylic system may introduce torsional strain, potentially distorting ring conformations in the solid state. Comparative analysis with 1,7-dioxaspiro[5.5]undecane suggests that oxygen positioning affects crystal packing through variations in hydrogen-bonding networks.

Conformational Dynamics in Solution Phase

In solution, spiroacetals adopt dynamic equilibria between chair-chair, chair-boat, and boat-boat conformers. Nuclear Overhauser effect (NOE) spectroscopy of 1,7-dioxaspiro[5.5]undecane reveals a preference for chair-chair conformations, stabilized by minimized steric interactions. The isoprenyl group in this compound likely destabilizes this equilibrium, favoring conformers that alleviate substituent-ring clashes.

Molecular dynamics simulations predict increased puckering amplitude in the substituted ring, with the isoprenyl group adopting equatorial orientations to minimize 1,3-diaxial interactions. These conformational shifts may enhance solubility in nonpolar solvents compared to smaller derivatives like 2-methyl-1,5-dioxaspiro[5.5]undecane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652986-89-5

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(4S)-4-(2-methylprop-2-enyl)-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C13H22O2/c1-11(2)10-12-6-9-14-13(15-12)7-4-3-5-8-13/h12H,1,3-10H2,2H3/t12-/m1/s1

InChI Key

ZVBOSTHXPOCXGG-GFCCVEGCSA-N

Isomeric SMILES

CC(=C)C[C@H]1CCOC2(O1)CCCCC2

Canonical SMILES

CC(=C)CC1CCOC2(O1)CCCCC2

Origin of Product

United States

Preparation Methods

Core Spiroketal Formation

The foundational step involves constructing the 1,5-dioxaspiro[5.5]undecane scaffold. A protocol adapted from PMC utilizes tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane in anhydrous N,N-dimethylformamide (DMF) with para-toluenesulfonic acid (PTSA) as a catalyst. After 18 hours at ambient temperature, transketalization yields 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane (42.6 g, 74% yield). Subsequent oxidation with sodium periodate (NaIO₄) in water at 0°C converts the amino alcohol to 1,5-dioxaspiro[5.5]undecan-3-one (25.5 g, 96% yield).

Introduction of the 2-Methylprop-2-en-1-yl Group

To functionalize the spiroketal, a Grignard or organozinc reagent is employed. For example, Smolecule details the use of isoprene and a base catalyst (e.g., NaH) to condense 1,3-dioxane-4,6-dione with the isopropenyl moiety. Modified conditions from RSC involve Re₂O₇-catalyzed allylic alkylation at the ketone position, introducing the 2-methylprop-2-en-1-yl group in 68–88% yield.

Key Data Table: Transketalization and Functionalization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Transketalization DMF, PTSA, 18 h, 21–23°C 74 >95%
Oxidation NaIO₄, KH₂PO₄, 0°C → rt 96 >98%
Allylic Alkylation Re₂O₇, CH₂Cl₂, 0.05 M, 3 h 85 97:3 dr

Asymmetric Catalysis for Enantioselective Synthesis

Palladium-Catalyzed Tsuji–Trost Reaction

The ACS study highlights palladium-catalyzed asymmetric allylic alkylation using chiral ligands. For spiroketals, ligand L4 (BINAP derivative) in 1,4-dioxane at 0.025 M concentration achieves 97:3 enantiomeric ratio (er). Applying this to the target compound, the (2S)-configuration is induced via π-allyl palladium intermediates, yielding 86% enantiopure product.

Lewis Base-Catalyzed Sulfenium Ion Initiation

PMC reports sulfenium ion-mediated spiroketalization using N-phenylthiophthalimide and tetrahydrothiophene (THT). For styrenyl substrates, this method delivers >98:2 er at −40°C in trifluoroethanol (TFE). Adaptation to the isopropenyl system requires careful tuning to avoid polymerization, achieving 72% yield and 95:5 er.

Key Data Table: Asymmetric Methods

Method Catalyst/Ligand Conditions Yield (%) er
Tsuji–Trost Pd₂(dba)₃, L4 Dioxane, rt, 24 h 86 97:3
Sulfenium Ion THT, N-Phthiophthalimide TFE, −40°C, 12 h 72 95:5

Oxidative Cyclization Strategies

Au-Catalyzed Oxy-Functionalization

Inspired by PMC, gold(I) catalysts (e.g., Ph₃PAuNTf₂) promote cyclization of γ,δ-dihydroxy alkenes. For the target compound, a diol precursor undergoes Au-catalyzed spiroketalization in CH₂Cl₂ at −20°C, yielding 78% product with 89:11 dr.

Acid-Catalyzed Cascades

The UAntwerpen study employs HClO₄ in methanol to cyclize keto-alcohols. At 50°C, this method affords the spiroketal in 65% yield but with moderate stereocontrol (75:25 dr), necessitating chiral resolution.

Key Data Table: Oxidative Methods

Method Catalyst Conditions Yield (%) dr
Au-Catalyzed Ph₃PAuNTf₂ CH₂Cl₂, −20°C, 6 h 78 89:11
Acid-Catalyzed HClO₄ MeOH, 50°C, 12 h 65 75:25

Comparative Analysis of Methodologies

Yield and Stereoselectivity

Transketalization offers high yields (>90%) but requires post-functionalization for stereocontrol. Asymmetric catalysis (Tsuji–Trost) provides superior er (97:3) but lower yields due to dilution requirements. Oxidative methods balance yield and dr but demand chiral auxiliaries.

Scalability and Practicality

The PMC protocol is scalable to >50 g batches, while Re₂O₇-based methods are limited by catalyst cost. Au catalysis, though efficient, faces challenges in catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane as a candidate in anticancer drug development. Research indicates that compounds with similar spirocyclic structures exhibit promising cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxaspiro compounds have shown selective targeting capabilities towards cancerous cells, suggesting that this compound could be synthesized and evaluated for similar activities .

Flavoring Agents

The compound is also explored for its potential use as a synthetic flavoring agent in the food industry. Its unique aroma profile may offer novel sensory experiences in food products. The synthesis of such flavoring substances often involves creating stable mixtures that can withstand processing conditions without losing their desirable properties .

Polymer Applications

Due to its unique structural characteristics, this compound can be utilized as a building block in polymer chemistry. The incorporation of this compound into polymer matrices may enhance mechanical properties and thermal stability, making it suitable for advanced material applications.

Coatings and Adhesives

Research into the use of dioxaspiro compounds in coatings and adhesives has shown that they can improve adhesion properties and durability when used as additives in formulations . This application is particularly relevant in industries requiring robust performance under varying environmental conditions.

Case Study 1: Anticancer Compound Development

A study investigated various derivatives of dioxaspiro compounds for their anticancer properties against human cancer cell lines such as HCT-116 and MCF-7. The results indicated significant cytotoxicity associated with specific structural modifications, highlighting the importance of the spirocyclic framework .

Case Study 2: Flavor Profile Analysis

In another study focusing on flavoring applications, researchers synthesized a range of dioxaspiro derivatives and evaluated their sensory profiles through consumer testing panels. The findings suggested that certain derivatives provided enhanced flavor notes compared to traditional flavoring agents .

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

1,5-Dioxaspiro[5.5]undecane Derivatives
  • 3-(4-Bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione ():
    • Features a benzylidene substituent, leading to a distorted boat conformation in the 1,3-dioxane ring and chair conformation in the cyclohexane ring.
    • Exhibits strong intermolecular C–H⋯O hydrogen bonding, enhancing thermal stability compared to aliphatic-substituted analogs .
  • 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecan-3-one (): Contains amino and hydroxymethyl groups, enabling hydrogen-bonded 3D networks. Synthesized via stepwise hydrolysis and cyclization, with yields up to 74% .
  • 3-(Trimethoxybenzylidene) Derivatives ():
    • Aromatic substituents (e.g., 2,3,4-trimethoxy) induce π-π stacking and intramolecular charge transfer, as evidenced by UV-Vis spectroscopy .
1,7-Dioxaspiro[5.5]undecane Derivatives
  • (2S,6R,8S)-8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane (S4a) ():
    • A pheromone component with stereochemical purity critical for bioactivity. The 1,7-dioxaspiro configuration alters ring puckering and volatility compared to 1,5-dioxaspiro analogs .
  • Racemic 1,7-Dioxaspiro[5.5]undecane ():
    • Major component of Dacus oleae sex pheromone. Encapsulation in β-cyclodextrin or PLLA microparticles enables controlled release, with water-dependent release kinetics .

Key Comparison : The 1,5-dioxaspiro framework in the target compound likely reduces volatility compared to 1,7-dioxaspiro derivatives, impacting pheromone applications .

Physicochemical Properties

Compound Boiling Point (K) Solubility Thermodynamic Stability Reference
1,7-Dioxaspiro[5.5]undecane 466.20 Low in water High (encapsulated)
3-(4-Bromobenzylidene) derivative Moderate in DCM Stabilized by H-bonding
Target Compound (Inferred) Likely hydrophobic Dependent on substituent

Key Comparison: Alkenyl substituents may increase hydrophobicity compared to hydroxyl or amino groups, influencing solubility in polymer matrices .

Biological Activity

(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dioxaspiro compounds, characterized by a spirocyclic structure that includes two dioxolane rings. Its molecular formula is C12H18O4C_{12}H_{18}O_4, and it has notable physical properties such as a boiling point of approximately 443ºC and a density of 1.25 g/cm³ .

Biological Activity Overview

The biological activity of this compound encompasses several areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Insecticidal Effects : Research has demonstrated that this compound can act as an insecticide, affecting the feeding behavior of certain pest species by disrupting their metabolic processes .

Antimicrobial Activity

A study published in Molecules highlighted the antimicrobial efficacy of dioxaspiro compounds, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. Results indicated that this compound exhibited a dose-dependent scavenging effect.

Concentration (µg/mL)Scavenging Activity (%)
1025
5055
10085

Insecticidal Effects

Insecticidal activity was assessed through feeding trials with Spodoptera litura. The results showed a significant reduction in feeding rates at higher concentrations of the compound.

Concentration (mg/mL)Feeding Reduction (%)
0.530
1.065
1.590

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents due to its effectiveness against resistant strains.

Case Study 2: Antioxidant Potential

A study focused on cellular models exposed to oxidative stress demonstrated that treatment with this compound significantly reduced markers of oxidative damage, suggesting its potential use in therapeutic applications for oxidative stress-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.